N,N-dimethylformamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylformamide;hydrochloride is a chemical compound formed by the interaction of dimethylformamide and hydrogen chloride. Dimethylformamide is an organic compound with the formula (CH₃)₂NC(O)H. It is a colorless liquid that is miscible with water and most organic solvents. Hydrogen chloride is a diatomic molecule consisting of a hydrogen atom and a chlorine atom, and it is a colorless gas at room temperature. The complex formed between dimethylformamide and hydrogen chloride is of significant interest in various fields of chemistry due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dimethylformamide hydrogen chloride complex typically involves the direct reaction of dimethylformamide with hydrogen chloride gas. The reaction is usually carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
(CH3)2NC(O)H+HCl→(CH3)2NC(O)H⋅HCl
This reaction is exothermic and should be conducted in a well-ventilated area or under a fume hood to avoid the inhalation of hydrogen chloride gas. The reaction mixture is often cooled to control the exothermic nature of the reaction and to ensure the stability of the complex.
Industrial Production Methods
In industrial settings, the production of dimethylformamide hydrogen chloride complex may involve the use of specialized equipment to handle the reactants and control the reaction conditions. The process may include the use of reactors equipped with cooling systems to manage the heat generated during the reaction. Additionally, the purity of the reactants and the control of reaction parameters such as temperature and pressure are crucial to obtaining a high yield of the desired complex.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylformamide;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The complex can participate in nucleophilic substitution reactions where the chloride ion acts as a nucleophile.
Addition Reactions: The complex can react with other compounds to form addition products.
Decomposition Reactions: Under certain conditions, the complex can decompose to release dimethylformamide and hydrogen chloride.
Common Reagents and Conditions
Common reagents used in reactions involving dimethylformamide hydrogen chloride complex include bases, nucleophiles, and other electrophilic reagents. The reaction conditions, such as temperature, solvent, and concentration, play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from reactions involving dimethylformamide hydrogen chloride complex depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products may include substituted dimethylformamide derivatives and chloride salts.
Scientific Research Applications
N,N-dimethylformamide;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The complex is used as a reagent and catalyst in various organic synthesis reactions. It is particularly useful in reactions that require a polar aprotic solvent.
Biology: The complex is used in the study of enzyme mechanisms and protein folding due to its ability to interact with biological molecules.
Medicine: The complex is investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical compounds.
Industry: The complex is used in the production of polymers, resins, and other industrial chemicals. It is also used as a solvent in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which dimethylformamide hydrogen chloride complex exerts its effects involves the interaction of the complex with various molecular targets. The hydrogen chloride component can act as a proton donor, facilitating protonation reactions. The dimethylformamide component can act as a polar aprotic solvent, stabilizing reaction intermediates and facilitating nucleophilic substitution reactions. The complex can also participate in hydrogen bonding interactions, influencing the reactivity and stability of other molecules in the reaction mixture.
Comparison with Similar Compounds
N,N-dimethylformamide;hydrochloride can be compared with other similar compounds, such as:
Dimethylacetamide hydrogen chloride complex: Similar to dimethylformamide hydrogen chloride complex, this compound is formed by the interaction of dimethylacetamide and hydrogen chloride. It has similar properties and applications but may differ in reactivity and stability.
N-Methylformamide hydrogen chloride complex: This compound is formed by the interaction of N-methylformamide and hydrogen chloride. It has different solubility and reactivity characteristics compared to dimethylformamide hydrogen chloride complex.
Formamide hydrogen chloride complex: Formed by the interaction of formamide and hydrogen chloride, this complex has distinct properties and applications compared to dimethylformamide hydrogen chloride complex.
The uniqueness of dimethylformamide hydrogen chloride complex lies in its ability to act as both a reagent and a solvent in various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
3397-76-0 |
---|---|
Molecular Formula |
C3H8ClNO |
Molecular Weight |
109.55 g/mol |
IUPAC Name |
N,N-dimethylformamide;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c1-4(2)3-5;/h3H,1-2H3;1H |
InChI Key |
SAVROPQJUYSBDD-UHFFFAOYSA-N |
SMILES |
CN(C)C=O.Cl |
Canonical SMILES |
CN(C)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.